![molecular formula C8H6N2O7 B12119300 Acetic acid, (2,4-dinitrophenoxy)- CAS No. 25141-25-7](/img/structure/B12119300.png)
Acetic acid, (2,4-dinitrophenoxy)-
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Overview
Description
2-(2,4-dinitrophenoxy)acetic acid is an organic compound with the molecular formula C8H6N2O7. It is characterized by the presence of a dinitrophenyl group attached to an acetic acid moiety. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenoxy)acetic acid typically involves the reaction of 2,4-dinitrophenol with chloroacetic acid under basic conditions. The reaction proceeds as follows:
Starting Materials: 2,4-dinitrophenol and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: The 2,4-dinitrophenol is dissolved in a suitable solvent, such as ethanol, and chloroacetic acid is added. The mixture is heated under reflux with stirring for several hours.
Industrial Production Methods
Industrial production methods for 2-(2,4-dinitrophenoxy)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dinitrophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitroquinones.
Reduction: Formation of 2-(2,4-diaminophenoxy)acetic acid.
Substitution: Formation of alkylated or acylated derivatives of 2-(2,4-dinitrophenoxy)acetic acid.
Scientific Research Applications
Fluorescence Quenching Studies
In biological research, 2,4-dinitrophenyl acetic acid has been studied for its fluorescence quenching properties, particularly concerning tryptophan fluorescence. Research indicates that this compound can significantly quench tryptophan fluorescence, which is relevant for understanding its toxicity mechanisms. The quenching constant values suggest a strong interaction between the compound and tryptophan, providing insights into the biological effects of dinitrophenols .
Table 2: Fluorescence Quenching Constants
Compound | Quenching Constant (K_SV) |
---|---|
2,4-Dinitrophenol | Highest |
2,6-Dinitrophenol | Moderate |
2,4-Dinitrophenyl Acetic Acid | Significant |
Agricultural Applications
Use as Pesticide
Dinitrophenols, including acetic acid, (2,4-dinitrophenoxy)- have historically been used as herbicides and insecticides due to their toxic properties against various pests. However, their use is heavily regulated due to toxicity concerns. The compound's mechanism involves disrupting mitochondrial function in target organisms, leading to metabolic disturbances .
Case Study: Toxicity Assessments
Research has documented cases of toxicity related to the use of dinitrophenols in agriculture. For instance, exposure to these compounds has been linked to severe health effects such as cataracts and metabolic disorders in humans and animals. Studies emphasize the need for careful handling and regulation of these substances in agricultural settings .
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell death. Additionally, the compound’s phenolic group can participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrophenol: A related compound with similar nitro groups but lacking the acetic acid moiety.
2,4-dinitroanisole: Similar structure but with a methoxy group instead of the acetic acid moiety.
2,4-dinitrobenzoic acid: Contains a carboxylic acid group instead of the acetic acid moiety.
Uniqueness
2-(2,4-dinitrophenoxy)acetic acid is unique due to the presence of both the dinitrophenyl group and the acetic acid moiety. This combination imparts distinct chemical properties, making it useful in various applications, including organic synthesis and industrial processes .
Biological Activity
Acetic acid, (2,4-dinitrophenoxy)-, also known by its chemical identifier CID 91293, is a compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C₈H₆N₂O₇
- Molecular Weight : 230.14 g/mol
- Chemical Structure : The compound features a dinitrophenoxy group attached to acetic acid, which is known to influence its reactivity and biological interactions.
The biological activity of acetic acid, (2,4-dinitrophenoxy)- is largely attributed to its structural similarity to 2,4-dinitrophenol (DNP), a well-known uncoupler of oxidative phosphorylation. This similarity suggests that the compound may also disrupt ATP production in mitochondria, leading to increased metabolic heat generation and potential impacts on cellular energy balance.
Key Mechanisms:
- Uncoupling of Oxidative Phosphorylation : Like DNP, this compound may inhibit ATP synthesis by dissipating the proton gradient across the mitochondrial membrane.
- Influence on Biochemical Pathways : It is likely to affect pathways related to energy metabolism and could modulate the activity of enzymes involved in these processes.
Biological Effects
The biological effects of acetic acid, (2,4-dinitrophenoxy)- have been studied in various contexts:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against both bacterial and fungal strains. For instance, derivatives of DNP have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research has suggested that compounds structurally related to DNP can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and other apoptotic pathways . Specific studies have demonstrated that certain derivatives can inhibit tumor growth in vitro, with IC50 values indicating their potency against various cancer cell lines .
Case Studies
Several studies highlight the biological activity of acetic acid, (2,4-dinitrophenoxy)-:
- Antitumor Activity :
- Enzyme Inhibition :
- Antimicrobial Testing :
Data Table: Biological Activities
Activity Type | Assessed Compound | Target Organism/Cell Line | IC50/MIC Value |
---|---|---|---|
Antitumor | Acetic acid, (2,4-dinitrophenoxy)- | A549 Lung Cancer Cells | 0.0517 μM |
Enzyme Inhibition | Dinitrophenol Derivatives | Caspases | Variable |
Antimicrobial | Dinitrophenol Derivatives | Klebsiella planticola | 3.9 μg/mL |
Properties
CAS No. |
25141-25-7 |
---|---|
Molecular Formula |
C8H6N2O7 |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6N2O7/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12) |
InChI Key |
OWEDBRWCJFWVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(=O)O |
Origin of Product |
United States |
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